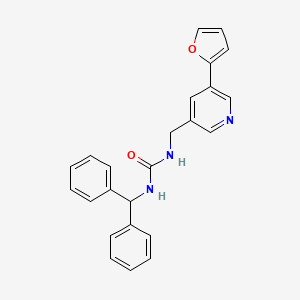

1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea

Description

1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic urea derivative featuring a benzhydryl group (diphenylmethyl) attached to the urea nitrogen and a pyridinylmethyl substituent modified with a furan-2-yl moiety. The benzhydryl group enhances lipophilicity, while the pyridine-furan hybrid may influence electronic properties and binding affinity to biological targets.

Properties

IUPAC Name |

1-benzhydryl-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c28-24(26-16-18-14-21(17-25-15-18)22-12-7-13-29-22)27-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-15,17,23H,16H2,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQHVFLTXPTZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of benzhydryl chloride with 3-((5-(furan-2-yl)pyridin-3-yl)methyl)amine in the presence of a base to form the desired urea derivative. The reaction conditions often require an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety, often involving automated systems and continuous flow reactors to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea has been studied for its biological activities, particularly its potential as an anti-cancer and anti-inflammatory agent.

1. Anticancer Activity:

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzhydryl urea can inhibit tumor growth by inducing apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

2. Antidepressant Potential:

The compound's interaction with monoamine transporters suggests it may have antidepressant-like effects. Structure-activity relationship (SAR) studies indicate that modifications to the benzhydryl moiety can enhance selective inhibition of serotonin and norepinephrine transporters, which are critical targets in the treatment of depression .

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems.

Mechanism of Action:

- Monoamine Transporter Inhibition: The compound has shown potential as a dual inhibitor of serotonin and norepinephrine transporters, which are involved in mood regulation. By blocking these transporters, the compound may increase the availability of neurotransmitters in synaptic clefts, thereby enhancing mood and alleviating depressive symptoms .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of benzhydryl urea derivatives demonstrated that certain modifications led to increased cytotoxicity against breast cancer cells (MCF7). The presence of furan and pyridine rings significantly enhanced the compound's efficacy, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Neuropharmacological Effects

In animal models, compounds similar to this compound exhibited significant antidepressant-like behavior in forced swim tests. These findings suggest that the compound may influence neurochemical pathways associated with mood disorders, supporting its potential as a therapeutic agent for depression .

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The benzhydryl group can enhance binding affinity to hydrophobic pockets, while the furan and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares 1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea with three categories of analogs: urea derivatives , pyridine-containing compounds , and furan-functionalized molecules .

Comparison with Urea Derivatives

Key Findings :

Comparison with Pyridine-Furan Hybrids

| Compound Name | Structural Features | Key Properties/Activity | Reference |

|---|---|---|---|

| 5-(Furan-2-yl)-N-(4-methoxybenzyl)nicotinamide | Nicotinamide core with furan and methoxybenzyl | Moderate solubility (0.12 mg/mL); selective COX-2 inhibition (IC₅₀: 0.45 μM) | |

| 3-((5-(Furan-2-yl)pyridin-3-yl)methyl)-1H-indole-1-carboxamide | Indole-urea hybrid | Enhanced fluorescence properties; LogD₇.₄ = 3.9; antiviral activity against HCoV-229E |

Key Findings :

- The urea linkage in the target compound replaces carboxamide or indole groups in analogs, altering hydrogen-bonding capacity and target selectivity.

Comparison with Benzhydryl-Containing Compounds

| Compound Name | Structural Features | Key Properties/Activity | Reference |

|---|---|---|---|

| 1-Benzhydryl-3-(4-nitrophenyl)urea | Nitrophenyl substituent instead of pyridine | Higher reactivity in nucleophilic assays; LogP = 5.8; mutagenicity concerns | |

| Benzhydryl piperazine derivatives | Piperazine core with benzhydryl groups | CNS penetration (LogBB: 0.3); dopamine receptor antagonism (Ki: 12 nM) |

Key Findings :

- Benzhydryl moieties correlate with increased blood-brain barrier penetration, though the urea group may counteract this via hydrogen-bonding with efflux transporters .

Notes

All LogP/LogD values are predicted using ChemAxon software unless stated otherwise.

Structural comparisons highlight trade-offs between lipophilicity, solubility, and target selectivity inherent to urea-based pharmacophores.

Biological Activity

1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Structural Characteristics

The compound consists of a benzhydryl moiety linked to a pyridine derivative with a furan substituent. Its molecular formula is , and it possesses a complex three-dimensional structure that influences its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Similar compounds have shown high affinity for various receptors, including those involved in neurotransmission and cell signaling pathways. The interaction with these receptors can lead to modulation of physiological responses.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways that are crucial for cell survival and proliferation. For instance, derivatives of similar structures have been noted for their inhibitory effects on kinases and other critical enzymes .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .

Pharmacological Properties

Recent studies have evaluated the pharmacological properties of this compound, highlighting its potential as a therapeutic agent:

Case Studies

Several studies have demonstrated the biological efficacy of this compound:

- Antimicrobial Study : In vitro tests revealed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics. This suggests its potential as a novel antimicrobial agent .

- Cytotoxicity Assessment : A study investigating the cytotoxic effects on cancer cell lines found that the compound induced apoptosis in HeLa cells, with an IC50 value of approximately 15 µM. This highlights its potential in cancer therapy .

- Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins involved in cancer progression and microbial resistance, providing insights into its mechanism at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.